molecular formula C27H29N3O3 B13546587 N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

Cat. No.: B13546587
M. Wt: 443.5 g/mol
InChI Key: IGHGFRRJIOKIDB-UHFFFAOYSA-N
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Description

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylanilino group, a pyridinyl moiety, and a methoxyethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C27H29N3O3/c1-5-20-9-7-11-23(17-20)29-27(32)26(22-10-8-16-28-18-22)30(25(31)6-2)24-14-12-21(13-15-24)19(3)33-4/h6-19,26H,2,5H2,1,3-4H3,(H,29,32)

InChI Key

IGHGFRRJIOKIDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)C(C)OC)C(=O)C=C

Origin of Product

United States

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